molecular formula C8H15F3N2 B2999064 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine CAS No. 335653-61-7

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine

Cat. No.: B2999064
CAS No.: 335653-61-7
M. Wt: 196.217
InChI Key: BLNSEFCVKGFFBT-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: is a chemical compound with the molecular formula C8H15F3N2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a trifluoroethyl group attached to the nitrogen atom

Properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)6-13-3-1-7(5-12)2-4-13/h7H,1-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNSEFCVKGFFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335653-61-7
Record name [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine typically involves the reaction of piperidine with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide as a solvent at room temperature.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted functional groups replacing the trifluoroethyl group.

Scientific Research Applications

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It serves as a tool compound in biological research to study the effects of trifluoroethyl groups on biological activity.

    Chemical Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine: can be compared with other similar compounds, such as:

    1-(2,2,2-Trifluoroethyl)piperidin-4-amine: This compound lacks the methanamine group but shares the trifluoroethyl and piperidine core structure.

    4-(Trifluoromethyl)piperidine: This compound has a trifluoromethyl group instead of a trifluoroethyl group, leading to different chemical properties and reactivity.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanamine is a synthetic compound belonging to the piperidine class, characterized by the presence of a trifluoroethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. Its structure suggests possible interactions with various biological targets, which may lead to significant therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is C8H15F3N2. The trifluoroethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, potentially improving their bioavailability and efficacy in biological systems.

The primary mode of action for this compound appears to involve its role as a calcitonin gene-related peptide (CGRP) receptor antagonist . By binding to CGRP receptors, this compound may inhibit the action of CGRP, a neuropeptide implicated in pain transmission and modulation. This mechanism suggests potential applications in pain management therapies.

Target Interaction

The trifluoroethyl group may facilitate key interactions with proteins involved in various biochemical pathways. Notably, compounds with similar structures have been shown to exhibit improved potency against enzymes such as reverse transcriptase, indicating a broader spectrum of potential therapeutic uses.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties. For instance:

  • Oral Bioavailability : Approximately 31.8% after administration.
  • Clearance Rate : 82.7 mL/h/kg post intravenous administration .

Toxicity and Safety Profile

In toxicity assessments conducted on Kunming mice:

  • The compound demonstrated no acute toxicity up to concentrations of 2000 mg/kg.
  • Subacute studies indicated a favorable safety profile with no significant adverse effects observed at high doses (40 mg/kg) over several days .

Medicinal Chemistry

As an intermediate in pharmaceutical synthesis, this compound has been utilized in developing compounds targeting the central nervous system. Its role as a tool compound allows researchers to investigate the effects of trifluoroethyl groups on biological activity.

Antiviral Activity

Recent studies have explored the compound's potential antiviral properties. It has shown promising results against various viral strains by affecting viral replication processes .

Biochemical Pathways

The interactions of this compound with cytochrome P450 enzymes are noteworthy:

  • Enzyme Interactions : The compound can modulate the activity of cytochrome P450 enzymes involved in drug metabolism.
  • Impact on Metabolism : Alterations in enzyme activity can lead to changes in levels of reactive oxygen species and influence cellular metabolism.

Summary of Findings

Parameter Value
Molecular FormulaC8H15F3N2
Oral Bioavailability31.8%
Clearance Rate82.7 mL/h/kg
Acute Toxicity (Mice)No toxicity at 2000 mg/kg
Key Biological ActivityCGRP receptor antagonist

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